molecular formula C25H16BrN B13658600 3-Bromo-9,9'-spirobi[fluoren]-2-amine

3-Bromo-9,9'-spirobi[fluoren]-2-amine

Cat. No.: B13658600
M. Wt: 410.3 g/mol
InChI Key: HVCSTQULDCGRIL-UHFFFAOYSA-N
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Description

Contextualization of the Spirobifluorene Architecture in Organic Chemistry and Materials Science

The 9,9'-spirobifluorene (SBF) core is a unique three-dimensional molecular architecture that has garnered substantial interest in organic chemistry and materials science. lab-chemicals.comossila.com Its defining feature is a central spiro-carbon atom, a single sp³-hybridized carbon that serves as the junction for two perpendicular fluorene (B118485) units. ossila.com This orthogonal arrangement prevents the close packing of molecules, known as π–π stacking, which in turn enhances solubility and promotes the formation of stable, uniform amorphous films—a critical property for the fabrication of electronic devices. ossila.com

The rigidity and bulky nature of the SBF scaffold contribute to materials with high glass transition temperatures (Tg) and excellent thermal stability, ensuring the durability and longevity of devices incorporating these compounds. ossila.comboronmolecular.com This inherent structural stability makes SBF a superior building block for a wide array of functional organic materials. nih.gov

Importance of Functionalized Spirobifluorenes for Tunable Electronic and Optoelectronic Properties

The true versatility of the spirobifluorene scaffold lies in its capacity for functionalization. The fluorene units possess multiple reactive sites where various chemical groups can be introduced, allowing for the precise tuning of the molecule's electronic and optoelectronic properties. researchgate.netresearchgate.net By strategically adding electron-donating or electron-withdrawing groups, researchers can modify key parameters such as energy levels (HOMO/LUMO), charge carrier mobility, and light-emission characteristics. researchgate.net

For instance, attaching arylamine groups can enhance hole-transporting properties, while incorporating nitrogen-containing heterocycles like oxadiazoles (B1248032) can improve electron transport. acs.org This ability to create bipolar host materials, capable of transporting both holes and electrons, is highly desirable for improving the efficiency and performance of Organic Light-Emitting Diodes (OLEDs). boronmolecular.com Fluorination is another common strategy used to adjust energy levels and increase the thermal stability of SBF derivatives. researchgate.netresearchgate.net

Overview of Key Research Avenues for 3-Bromo-9,9'-spirobi[fluoren]-2-amine Derivatives

While specific research on this compound is limited, its structure points to several key research avenues. The presence of both an amine (-NH₂) group and a bromine (-Br) atom on the same fluorene unit creates an interesting case for investigation.

Synthetic Intermediates: The bromine atom is an excellent leaving group in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. nih.gov This makes the compound a valuable intermediate for synthesizing more complex, multi-functional spirobifluorene derivatives. The amine group can also be a site for further chemical modification.

Hole-Transporting Materials: The amine group is a well-known electron-donating moiety that typically imparts good hole-transporting capabilities. Derivatives could be explored for their use in the hole transport layers (HTLs) of OLEDs and other organic electronic devices. researchgate.net

Host Materials for Phosphorescent OLEDs (PhOLEDs): The rigid and bulky SBF core is known to result in high triplet energies, which is a crucial requirement for host materials in PhOLEDs to prevent energy loss. boronmolecular.com Research would focus on whether the bromo- and amino-substituents maintain this high triplet energy while providing balanced charge transport.

Academic Research Landscape and Interdisciplinary Relevance

The study of spirobifluorene derivatives is a vibrant and interdisciplinary field, bridging synthetic organic chemistry, materials science, physics, and engineering. Academic research is heavily focused on developing novel SBF-based materials for next-generation electronic and optoelectronic applications. nih.gov Key areas of investigation include:

Organic Light-Emitting Diodes (OLEDs): A primary application area, with research focused on creating more efficient, stable, and color-pure emitters and host materials. researchgate.netresearchgate.netresearchgate.net

Organic Photovoltaics (OPVs): Spirobifluorene derivatives are explored as hole-transporting materials in solar cells. lab-chemicals.com

Organic Field-Effect Transistors (OFETs): The excellent charge-carrier mobility and stability of SBF materials make them candidates for use in transistors. researchgate.net

The development of compounds like this compound is driven by the continuous demand for materials with tailored properties that can push the boundaries of device performance and open up new technological possibilities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H16BrN

Molecular Weight

410.3 g/mol

IUPAC Name

3'-bromo-9,9'-spirobi[fluorene]-2'-amine

InChI

InChI=1S/C25H16BrN/c26-23-13-18-17-9-3-6-12-21(17)25(22(18)14-24(23)27)19-10-4-1-7-15(19)16-8-2-5-11-20(16)25/h1-14H,27H2

InChI Key

HVCSTQULDCGRIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=CC=CC=C5C6=CC(=C(C=C46)N)Br

Origin of Product

United States

Synthetic Methodologies for 3 Bromo 9,9 Spirobi Fluoren 2 Amine

Strategies for the Construction of the Spirobifluorene Core

One common approach to constructing the spirobifluorene core involves the acid-catalyzed cyclization of appropriate precursors. A notable method is the dehydrative coupling of (hetero)biaryls and fluorenones mediated by trifluoromethanesulfonic anhydride (B1165640) (Tf2O). rsc.org This reaction allows for the direct formation of the spiro center from relatively simple, non-halogenated starting materials.

Another strategy involves the catalytic [2+2+2]-cyclotrimerization of specifically designed diynes. This method has been successfully employed for the synthesis of selectively 4-substituted 9,9'-spirobifluorenes. researchgate.net While this produces a different substitution pattern, the underlying principle of constructing the core via cyclization is a key concept in spirobifluorene chemistry.

Catalytic methods play a crucial role in modern organic synthesis, and the construction of the spirobifluorene core is no exception. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in creating the necessary biaryl precursors for subsequent cyclization. For instance, the synthesis of spirobifluorene-functionalized ligands often starts with a Suzuki-Miyaura cross-coupling reaction to link a boronic acid or ester with a halogenated aromatic compound. mdpi.com

The Tf2O-mediated dehydrative coupling can also be considered a catalytic approach, where the triflic anhydride acts as a powerful dehydrating agent to promote the intramolecular cyclization. rsc.org This method is advantageous as it avoids the use of metal catalysts, which can sometimes lead to product contamination.

Regioselective Introduction of Bromo and Amino Functionalities

Once the 9,9'-spirobifluorene core is synthesized, the next crucial phase is the precise introduction of the bromo and amino groups at the desired positions. Due to the electronic nature of the spirobifluorene system, electrophilic aromatic substitution reactions primarily occur at the 2, 2', 7, and 7' positions. acs.org

A plausible synthetic route to 3-Bromo-9,9'-spirobi[fluoren]-2-amine involves a sequence of nitration, bromination, and subsequent reduction of the nitro group.

The direct bromination of 9,9'-spirobifluorene can be achieved using various brominating agents. For instance, 2-bromo-9,9'-spirobifluorene can be used as a starting material for further functionalization. mdpi.com The synthesis of 9-Bromo-9-phenylfluorene, a related compound, can be achieved by reacting 9-phenylfluorene with hydrobromic acid or N-bromosuccinimide. orgsyn.org These methods highlight the feasibility of introducing a bromine atom onto a fluorene-based scaffold.

For the synthesis of the target molecule, it is likely that bromination would be performed after the introduction of a directing group, such as a nitro group, to influence the regioselectivity of the bromination step.

The introduction of the amino group at the 2-position is typically achieved through the reduction of a nitro group, which is a common and efficient method for the synthesis of arylamines. libretexts.org Recent studies have demonstrated the highly regioselective nitration of 9,9'-spirobifluorene at the 2-position. acs.orgnih.govresearchgate.net Operating under mild conditions, such as Menke's and Crivello's conditions, allows for the synthesis of 2-nitro-9,9'-spirobifluorene in high yields. acs.orgnih.govresearchgate.net

The subsequent reduction of the nitro group to an amine can be accomplished using various reducing agents, including catalytic hydrogenation (e.g., H2 over a platinum catalyst) or metal-acid combinations like zinc, iron, or tin(II) chloride in dilute acid. libretexts.org

Below is a table summarizing a potential reaction sequence for the synthesis of this compound, based on established methodologies for related compounds.

StepReactionReagents and ConditionsIntermediate/Product
1NitrationNitrating agent (e.g., under Menke's or Crivello's conditions)2-Nitro-9,9'-spirobi[fluorene]
2BrominationBrominating agent (e.g., NBS, Br2)3-Bromo-2-nitro-9,9'-spirobi[fluorene]
3ReductionReducing agent (e.g., SnCl2, H2/Pd)This compound

Note: This table represents a plausible synthetic pathway and the specific conditions may require optimization.

Advanced Synthetic Approaches and Challenges in Scalable Production

Advanced synthetic approaches are continuously being explored to address these challenges. For example, the development of more selective catalysts and reaction conditions for both the construction of the spirobifluorene core and the subsequent functionalization steps is an active area of research. One-pot synthetic approaches, where multiple reaction steps are carried out in the same reactor without isolating intermediates, are also being investigated to improve efficiency and reduce waste. acs.org However, for complex molecules with multiple functional groups like the target compound, achieving a successful one-pot synthesis can be particularly challenging.

The cost and availability of starting materials and reagents, as well as the environmental impact of the synthetic process, are also significant considerations for scalable production. The development of more sustainable and cost-effective synthetic routes is crucial for the broader application of this compound and other spirobifluorene derivatives in commercial applications.

One-Pot Synthesis and Tandem Reactions

While a direct one-pot synthesis of this compound is not well-established, the concept of tandem reactions can be applied to streamline the synthetic process. For instance, a one-pot dehydrative coupling of biaryls and fluorenones, mediated by triflic anhydride (Tf₂O), has been reported for the synthesis of the spirobifluorene core. nih.govrsc.orgrsc.org This approach could potentially be adapted for a pre-functionalized biphenyl (B1667301) derivative to construct the core with some of the required substituents already in place.

Another potential tandem process could involve a copper-catalyzed arylative cyclization and spirocyclization of a biaryl-substituted alkynyl alcohol. clockss.org Such a method allows for the construction of the 9-spirofluorene skeleton in a single operation. However, the incorporation of the bromo and amino groups onto the starting materials for this specific reaction would require careful planning.

Purification Methodologies for High-Purity Material

The purification of this compound, a complex aromatic amine, requires techniques that can effectively separate the target molecule from starting materials, reagents, and potential side products.

Recrystallization is a primary method for purifying solid organic compounds. springerprofessional.de The choice of solvent is critical and is determined by the solubility profile of the compound. A suitable solvent will dissolve the compound at an elevated temperature but will result in its crystallization upon cooling, leaving impurities dissolved in the mother liquor. For spirobifluorene derivatives, solvent systems such as toluene-hexane or dichloromethane-methanol are often effective.

Column Chromatography is a versatile technique for the separation of complex mixtures. For aromatic amines, which can interact strongly with acidic silica (B1680970) gel, several strategies can be employed. biotage.com The use of a mobile phase containing a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, can neutralize the acidic sites on the silica and prevent peak tailing and product degradation. biotage.com Alternatively, amine-functionalized silica gel can be used as the stationary phase, providing a more inert surface for the separation of basic compounds. biotage.com Reversed-phase chromatography, using a non-polar stationary phase and a polar mobile phase, can also be an effective purification method. biotage.com

Table 2: Common Purification Techniques for Aromatic Amines and Spirobifluorene Derivatives

TechniqueStationary PhaseMobile Phase (Eluent)Principle of Separation
Normal-Phase Column ChromatographySilica GelHexane/Ethyl Acetate, Dichloromethane/MethanolPolarity
Modified Normal-Phase Column ChromatographySilica GelHexane/Ethyl Acetate with TriethylaminePolarity with suppression of acid-base interactions
Amine-Functionalized Column ChromatographyAmine-bonded SilicaHexane/Ethyl AcetatePolarity on a basic surface
Reversed-Phase Column ChromatographyC18-bonded SilicaAcetonitrile/Water, Methanol/WaterPolarity (reversed)
RecrystallizationN/AToluene, Dichloromethane, Ethanol, HexaneDifferential solubility

Mechanistic Studies of Synthetic Pathways

The key step in the synthesis of the 9,9'-spirobifluorene core is often an acid-catalyzed intramolecular Friedel-Crafts type reaction. The mechanism involves the protonation of a suitable precursor, such as a 9-(biphenyl-2-yl)fluoren-9-ol, to generate a carbocation. This electrophilic center then attacks the adjacent aromatic ring, leading to the formation of the spirocyclic system after deprotonation. The use of superacids like triflic acid can promote these cyclizations efficiently, often at lower temperatures and with shorter reaction times compared to weaker acids. researchgate.net

The introduction of the bromo and amino (via a nitro precursor) groups onto the aromatic rings proceeds through electrophilic aromatic substitution. The regioselectivity of these reactions is governed by the electronic nature of the substituents already present on the fluorene (B118485) or spirobifluorene rings. The mechanism involves the generation of a potent electrophile (e.g., Br⁺ from Br₂/FeBr₃ or NO₂⁺ from HNO₃/H₂SO₄), which is then attacked by the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent loss of a proton restores the aromaticity and yields the substituted product.

The reduction of the nitro group to an amine is typically achieved using reducing agents like tin(II) chloride in hydrochloric acid or through catalytic hydrogenation. The mechanism of the former involves a series of single electron transfers from the metal to the nitro group, with protonation steps occurring to ultimately form the amine.

Derivatization Strategies and Post Synthetic Modification of 3 Bromo 9,9 Spirobi Fluoren 2 Amine

Utilization of the Bromine Moiety for Cross-Coupling Reactions

The bromine atom at the 3-position of the spirobifluorene skeleton is a prime handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in extending the conjugation of the SBF core and introducing a wide range of electronic functionalities.

Suzuki, Stille, Heck, and Sonogashira Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a powerful tool for creating biaryl structures. nih.gov For 3-Bromo-9,9'-spirobi[fluoren]-2-amine, a Suzuki reaction with an arylboronic acid or ester would yield an arylated SBF derivative. This strategy is particularly useful for introducing moieties that can enhance hole-transporting properties or modify the emission wavelength in organic light-emitting diodes (OLEDs). The reaction is typically catalyzed by a palladium complex with a phosphine (B1218219) ligand and requires a base to facilitate the catalytic cycle. nih.gov

The Stille coupling offers a complementary method for C-C bond formation, utilizing an organotin reagent. organic-chemistry.orgwikipedia.org This reaction is known for its tolerance to a wide variety of functional groups and can be employed to introduce alkyl, vinyl, or aryl groups at the 3-position of the SBF core. harvard.edulibretexts.org The choice of palladium catalyst and ligands is crucial for achieving high yields and preventing side reactions. harvard.edu

The Heck reaction provides a pathway to introduce alkenyl substituents by coupling the bromo-SBF with an alkene. organic-chemistry.orgwikipedia.org This reaction is instrumental in the synthesis of conjugated systems with extended π-conjugation, which can lead to red-shifted absorption and emission spectra. mdpi.com The stereoselectivity of the Heck reaction is a key feature, often favoring the formation of the trans-alkene product. organic-chemistry.org

For the introduction of alkynyl groups, the Sonogashira coupling is the reaction of choice. wikipedia.orgorganic-chemistry.org This palladium and copper co-catalyzed reaction between the bromo-SBF and a terminal alkyne would result in a 3-alkynyl-9,9'-spirobi[fluoren]-2-amine. libretexts.orgnih.gov The resulting ethynyl (B1212043) linkage is linear, which can have significant implications for the molecular packing and electronic properties of the final material. wikipedia.org

Table 1: Potential Cross-Coupling Reactions at the Bromine Moiety

Coupling Reaction Reagent Catalyst System (Typical) Expected Product
Suzuki-Miyaura Arylboronic acid/ester Pd(PPh₃)₄, K₂CO₃ 3-Aryl-9,9'-spirobi[fluoren]-2-amine
Stille Organostannane Pd(PPh₃)₄, CuI 3-Alkyl/Vinyl/Aryl-9,9'-spirobi[fluoren]-2-amine
Heck Alkene Pd(OAc)₂, P(o-tol)₃, Et₃N 3-Alkenyl-9,9'-spirobi[fluoren]-2-amine
Sonogashira Terminal alkyne Pd(PPh₃)₄, CuI, Et₃N 3-Alkynyl-9,9'-spirobi[fluoren]-2-amine

Buchwald-Hartwig Amination for Nitrogen-Carbon Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org This reaction is a powerful method for synthesizing complex arylamines, which are a common feature in hole-transporting materials. rsc.orgnih.gov By reacting this compound with a primary or secondary amine in the presence of a suitable palladium catalyst and a strong base, a di- or tri-substituted amine derivative of SBF can be obtained. beilstein-journals.orgcolab.ws This would allow for the construction of extended, star-shaped, or dendritic molecules with tailored electronic properties. nih.gov

Introduction of Electron-Donating and Electron-Withdrawing Substituents

The cross-coupling reactions described above provide a versatile platform for introducing a wide range of substituents with varying electronic properties. The introduction of electron-donating groups, such as alkoxy or alkylamino moieties, via Suzuki or Buchwald-Hartwig reactions, would raise the Highest Occupied Molecular Orbital (HOMO) energy level of the SBF derivative. Conversely, the incorporation of electron-withdrawing groups, like cyano or nitro groups, would lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level. This ability to tune the frontier molecular orbitals is critical in designing materials for specific applications in organic electronics, such as matching energy levels for efficient charge injection in OLEDs or optimizing the open-circuit voltage in organic solar cells.

Functionalization via the Amine Group

The amine group at the 2-position of the spirobifluorene core is a versatile functional handle that can undergo a variety of chemical transformations, including acylation, alkylation, and arylation. These modifications can significantly alter the solubility, thermal stability, and electronic properties of the resulting materials.

Acylation, Alkylation, and Arylation of the Amine

Acylation of the primary amine with an acyl chloride or anhydride (B1165640) would yield the corresponding amide. nih.gov This transformation can be used to introduce a variety of functional groups and can also serve as a protecting group strategy during subsequent reactions. nih.govaacrjournals.orgcapes.gov.br Alkylation of the amine can be achieved using alkyl halides or through reductive amination. rsc.orghuji.ac.ilresearchgate.netprinceton.edu This allows for the introduction of alkyl chains to improve solubility or to attach other functional units. Arylation of the amine, often achieved through Buchwald-Hartwig or Ullmann-type coupling reactions, can be used to build up extended triarylamine structures, which are well-known for their excellent hole-transporting characteristics. cmu.eduorganic-chemistry.orgorganic-chemistry.org

Table 2: Potential Functionalization Reactions of the Amine Group

Reaction Reagent Product Type Potential Application
Acylation Acyl chloride/anhydride Amide Protection, functional group introduction
Alkylation Alkyl halide Secondary/tertiary amine Improved solubility, linking to other units
Arylation Aryl halide Di-/Tri-arylamine Hole-transporting materials

Formation of Conjugated Polymers and Oligomers

The bifunctional nature of this compound makes it an ideal monomer for the synthesis of conjugated polymers and oligomers. pku.edu.cnrsc.org For instance, the amine group can be used in polycondensation reactions with diacyl chlorides to form polyamides, or with dianhydrides to form polyimides. More commonly in the context of conjugated materials, the bromine and amine functionalities can be exploited in step-growth polymerization reactions. For example, a palladium-catalyzed polymerization, such as a Suzuki or Buchwald-Hartwig polycondensation, could be employed. rsc.orgpatentalert.com By reacting with a diboronic acid (Suzuki) or a diamine/dibromide (Buchwald-Hartwig), a variety of conjugated polymers with the SBF unit in the backbone can be synthesized. mdpi.comrsc.orgresearchgate.net These polymers are of great interest for applications in polymer light-emitting diodes (PLEDs) and organic photovoltaics (OPVs) due to their potential for high charge carrier mobility and tunable optoelectronic properties.

Design Principles for Tailoring Electronic and Structural Features of Derivatives

The electronic and structural properties of derivatives of this compound are intricately linked to the nature and position of the introduced substituents. By applying rational design principles, it is possible to fine-tune key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the energy gap, and the emission characteristics.

Tuning HOMO/LUMO Levels and the Energy Gap:

The introduction of electron-donating groups (EDGs), such as alkyl, alkoxy, or arylamino moieties, generally leads to an increase in the HOMO energy level. Conversely, the incorporation of electron-withdrawing groups (EWGs), such as cyano, nitro, or sulfonyl groups, tends to lower the LUMO energy level. By strategically placing EDGs and EWGs on the spirobifluorene core, the HOMO-LUMO gap can be effectively narrowed, leading to a red-shift in the absorption and emission spectra. The regioisomerism, or the specific position of the substituents, also plays a crucial role. nih.govresearchgate.netrsc.org For instance, substitution at the 2- and 7-positions of the spirobifluorene scaffold generally leads to a more significant extension of the π-conjugation and a more pronounced effect on the frontier orbital energies compared to substitution at other positions. researchgate.net

Controlling Emission Color:

The emission color of the resulting derivatives can be precisely controlled through the strategic choice of substituents. By creating donor-acceptor (D-A) or donor-π-acceptor (D-π-A) architectures, it is possible to induce intramolecular charge transfer, which often results in fluorescence in the longer wavelength region of the visible spectrum. The strength of the donor and acceptor moieties, as well as the nature of the π-bridge connecting them, are key factors in determining the emission wavelength. For example, a derivative with a strong donor like a carbazole (B46965) unit and a strong acceptor like a benzothiadiazole unit is likely to exhibit deep red or even near-infrared emission.

Influencing Molecular Packing and Morphology:

Table 2: Influence of Substituent Type on the Electronic Properties of Spirobifluorene Derivatives

Substituent TypePositionEffect on HOMOEffect on LUMOEffect on Energy Gap
Electron-Donating Group (e.g., -OCH₃, -NPh₂)2 or 7IncreaseMinor ChangeDecrease
Electron-Withdrawing Group (e.g., -CN, -NO₂)2 or 7Minor ChangeDecreaseDecrease
Extended π-Conjugated System (e.g., -Aryl)2 or 7VariableVariableDecrease
Bulky/Sterically Hindering GroupAnyMinor ChangeMinor ChangeMinor Change

By leveraging these design principles, researchers can rationally synthesize novel derivatives of this compound with precisely tailored electronic and structural features, paving the way for the development of next-generation organic electronic materials with enhanced performance and functionality.

Application of 3 Bromo 9,9 Spirobi Fluoren 2 Amine Derivatives in Advanced Organic Electronic Devices

Organic Light-Emitting Diodes (OLEDs)

Derivatives of 3-Bromo-9,9'-spirobi[fluoren]-2-amine are promising candidates for various roles within the multilayered structure of an OLED due to the inherent properties of the spirobifluorene core and the functional groups appended to it. The spirobifluorene framework is known for its high triplet energy, excellent thermal stability, and amorphous film-forming capabilities, which are all desirable characteristics for OLED materials. nbinno.comresearchgate.net The amino and bromo substituents can be further functionalized to modulate the electronic properties of the molecule, making it adaptable for different applications within the device.

Research on Host Materials for Emissive Layers

The emissive layer (EML) is the heart of an OLED, where the recombination of electrons and holes leads to the generation of light. The host material, which typically constitutes the bulk of the EML, plays a critical role in facilitating this process. An ideal host material should possess a high triplet energy to confine the triplet excitons of the dopant, ambipolar charge transport characteristics to ensure a balanced charge flux to the recombination zone, and good thermal and morphological stability. noctiluca.eu Spirobifluorene derivatives are frequently investigated as host materials due to their high triplet energies. researchgate.net

Furthermore, efficient energy transfer from the host to the emitter (dopant) is crucial. This is typically governed by Förster resonance energy transfer (FRET) for singlet excitons and Dexter energy transfer for triplet excitons. The spectral overlap between the host's emission and the dopant's absorption is a key factor for efficient FRET.

Interactive Table: Properties of Spirobifluorene-based Host Materials

CompoundHighest Occupied Molecular Orbital (HOMO) (eV)Lowest Unoccupied Molecular Orbital (LUMO) (eV)Triplet Energy (T1) (eV)Application
Spirobifluorene-2,7-dicarbazole-4'-phosphine OxideNot SpecifiedNot SpecifiedNot SpecifiedGreen Phosphorescent OLED Host nih.gov
3,3′,6,6′-TDTA-SBFNot SpecifiedNot Specified>2.88 eVRGB Phosphorescent OLED Host nih.gov
2,2′,7,7′-Tetrabromo-9,9′-spirobifluoreneNot SpecifiedNot SpecifiedNot SpecifiedPrecursor for Blue Emitters nbinno.com

In phosphorescent OLEDs (PhOLEDs), both singlet and triplet excitons can be harvested for light emission, potentially leading to internal quantum efficiencies of up to 100%. A key requirement for the host material in a PhOLED is a triplet energy level higher than that of the phosphorescent dopant to prevent back energy transfer and confine the triplet excitons on the emitter molecules. The rigid and non-conjugated nature of the spiro-linkage in spirobifluorene helps in maintaining a high triplet energy. researchgate.net Derivatives of this compound are expected to inherit this high triplet energy, making them suitable hosts for phosphorescent emitters.

Emitter Components and Dopants for Tunable Emission

While often used as hosts, spirobifluorene derivatives can also be functionalized to act as light-emitting dopants. The emission color can be tuned by extending the π-conjugation of the molecule or by introducing specific electron-donating or electron-withdrawing groups. The 2-amine and 3-bromo positions on the this compound scaffold provide sites for such modifications. For example, coupling aromatic amines at the bromo position can lead to molecules with strong intramolecular charge transfer (ICT) character, which are often highly fluorescent and exhibit emission colors that can be tuned from blue to green. The spirobifluorene core helps to maintain high photoluminescence quantum yields by preventing aggregation-caused quenching. rsc.org

Interactive Table: Performance of OLEDs with Spirobifluorene-based Emitters

EmitterHostEmission ColorMaximum External Quantum Efficiency (EQE) (%)Commission Internationale de l'Éclairage (CIE) Coordinates (x, y)
DPhCz-SFBNNot SpecifiedPure-Green32.8(0.16, 0.74) rsc.org
SAF-CzBNot SpecifiedDeep-BlueNot SpecifiedNot Specified researchgate.net
BBI-DMACNot SpecifiedSky-Blue2.97Not Specified nih.gov
BSQ-DMACNot SpecifiedSky-Blue4.94Not Specified nih.gov

Charge Transport Layer Development (Hole Transport and Electron Transport Layers)

Efficient charge transport from the electrodes to the emissive layer is crucial for the performance of OLEDs. This is achieved through dedicated hole transport layers (HTLs) and electron transport layers (ETLs).

The amine functionality in this compound suggests a natural predisposition for hole-transporting properties. Arylamine derivatives are widely used as HTMs due to their excellent hole mobility and stability. By further functionalizing the amine group with other aromatic amines, derivatives with enhanced hole mobility can be synthesized. The spirobifluorene core contributes to a high glass transition temperature (Tg), ensuring the morphological stability of the HTL. nih.gov

Conversely, to create an ETL, electron-withdrawing groups would need to be incorporated into the molecular structure. The bromine atom on the this compound provides a reactive site for introducing such functionalities, for example, through Suzuki or Buchwald-Hartwig coupling reactions. Spirobifluorene derivatives incorporating electron-deficient moieties have been shown to exhibit good electron transport properties. researchgate.net

The energy levels of the HTL and ETL must be well-aligned with those of the adjacent layers (anode and emissive layer for HTL; cathode and emissive layer for ETL) to minimize the energy barriers for charge injection and extraction. bgsu.eduresearchgate.net A large injection barrier can lead to a high driving voltage and reduced power efficiency. The HOMO and LUMO energy levels of this compound derivatives can be tuned through chemical modification to achieve better energy level alignment. For instance, introducing electron-donating groups will raise the HOMO level, facilitating hole injection from the anode, while electron-withdrawing groups will lower the LUMO level, aiding electron injection from the cathode.

Interactive Table: Properties of Spirobifluorene-based Charge Transport Materials

CompoundLayer TypeHOMO (eV)LUMO (eV)Application
S-TADHTL5.3 nih.govNot SpecifiedOLEDs nih.gov
3,3′,6,6′-TDTA-SBFHTLNot SpecifiedNot SpecifiedRGB OLEDs nih.gov
Spirobifluorene-modified materialsETLNot SpecifiedNot SpecifiedPhosphorescent OLEDs researchgate.net
Optimization of Device Architectures for Enhanced Performance

The 9,9'-spirobi[fluoren] (SBF) core, central to this compound and its derivatives, offers a distinct structural advantage for organic light-emitting diodes (OLEDs). The spiro atom creates an orthogonal arrangement between the two fluorene (B118485) units, which effectively suppresses detrimental intermolecular interactions like π-π stacking nbinno.com. This prevention of aggregation is crucial for maintaining a stable amorphous thin-film morphology, a key factor in ensuring the long operational lifetime of OLED devices acs.org.

Furthermore, spiro-type compounds are characterized by a high glass transition temperature (Tg), which signifies excellent thermal stability acs.org. This property ensures that the device architecture remains robust and does not degrade under the heat generated during operation. Derivatives of this compound can be strategically functionalized to serve as high-performance host materials or charge-transporting layers. By attaching various functional groups, researchers can precisely tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This allows for the optimization of energy level alignment between adjacent layers in the OLED stack, facilitating efficient charge injection and transport, which ultimately enhances quantum efficiency and reduces efficiency roll-off at high brightness levels acs.orgrsc.org. In thermally activated delayed fluorescence (TADF) emitters, the spiro-framework provides an innate separation of the donor and acceptor moieties, a design that helps minimize the singlet-triplet energy gap and significantly boosts device performance acs.orgrsc.org.

Organic Photovoltaics (OPVs) and Perovskite Solar Cells (PSCs)

In the realm of solar energy, derivatives of this compound have garnered significant attention, particularly for their use in organic photovoltaics (OPVs) and perovskite solar cells (PSCs).

Research into Hole-Transporting Materials (HTMs)

A critical component of high-performance PSCs is the hole-transporting material (HTM), which selectively extracts and transports positive charge carriers (holes) from the perovskite absorber layer to the electrode. Spirobifluorene-based compounds are leading candidates to replace the current industry standard, Spiro-OMeTAD, as they promise superior efficiency and stability whiterose.ac.uksci-hub.se. The rigid three-dimensional structure of the spirobifluorene unit is highly conducive to forming uniform, stable amorphous films, which is essential for efficient device operation and reproducibility sci-hub.seacs.org.

High charge mobility is a prerequisite for an efficient HTM, as it ensures that photogenerated holes are swiftly transported away from the perovskite interface, minimizing recombination losses. The design of HTMs based on the this compound scaffold is guided by principles of molecular engineering to enhance hole mobility.

Molecular Structure: The rigid, orthogonal spiro-core is instrumental in preventing the π–π stacking that can lead to crystallization, thereby preserving the amorphous nature of the film and facilitating efficient intermolecular charge transport rsc.org.

Electronic Coupling: According to Marcus theory, charge mobility is dependent on the electronic coupling between molecules and the reorganization energy whiterose.ac.uk. By functionalizing the spiro-core with various electron-donating groups, such as arylamines or enamines, the electronic coupling can be enhanced, leading to faster charge hopping rates. For instance, enamine-derived spirobifluorene HTMs have demonstrated exceptionally high hole mobility values acs.org.

Theoretical Guidance: Quantum chemical calculations using Density Functional Theory (DFT) are widely used to predict molecular properties. These theoretical studies help rationalize structure-property relationships and guide the rational design of new HTMs with lower reorganization energies and higher predicted mobilities. Research on related Spiro[fluorene-9,9′-xanthene] derivatives has shown calculated hole mobilities that are orders of magnitude larger than that of Spiro-OMeTAD uu.nl.

The interface between the HTM and the perovskite absorber is a critical junction where charge extraction occurs and recombination can be a major loss pathway. Effective interfacial engineering is therefore vital for maximizing device performance. Derivatives of this compound can be tailored with specific functional groups designed to passivate defects at the perovskite surface.

Acceptor and Donor Material Development

While their primary application in PSCs is as HTMs, the versatile spirobifluorene framework can also be adapted for use in the active layer of OPVs. By chemically bonding both electron-donating and electron-accepting functional groups to the this compound backbone, novel donor-acceptor (D-A) type molecules can be synthesized rsc.org. The defined orthogonal geometry imparted by the spiro-center helps to control intramolecular interactions and prevent excessive phase separation in bulk heterojunction (BHJ) blends acs.org. This structural control is advantageous for creating optimized nanoscale morphologies for efficient charge separation and transport. Drawing parallels from OLED material design, where modifying spiro-fluorene acceptors with electron-withdrawing cyano groups has proven effective in tuning electronic energy levels, similar strategies can be employed to develop new generations of non-fullerene acceptors or polymeric donors for high-performance OPVs rsc.org.

Device Stability and Degradation Mechanism Studies in PV Systems

Thermal Stability: These materials are known for their high thermal stability, evidenced by high glass transition temperatures (Tg) acs.orgsci-hub.se. A high Tg ensures the material remains in a stable, glassy amorphous state during device operation, preventing crystallization that can create shunt pathways and degrade performance acs.org. For example, the HTM known as SFX-FM, a spirobifluorene derivative, exhibits a high Tg of 154 °C, contributing to more thermally stable devices compared to those using Spiro-OMeTAD sci-hub.se.

Moisture Resistance: The hydrophobic nature of many spirobifluorene HTMs acts as a barrier, protecting the underlying perovskite layer from degradation induced by ambient moisture—a primary failure mechanism in PSCs sci-hub.se.

Electrochemical Stability: The ability of an HTM to undergo reversible electrochemical oxidation and reduction is a key indicator of its stability during prolonged operation. Spirobifluorene derivatives often show good electrochemical stability, which is essential for maintaining high performance over the device's lifetime sci-hub.se.

Interactive Data Table: Performance of Spirobifluorene-Based HTMs

The following table summarizes the performance characteristics of various solar cells utilizing HTMs based on the spirobifluorene architecture, compared to the conventional Spiro-OMeTAD.

HTM DesignationKey Structural FeatureHole Mobility (μh) (cm²/Vs)Glass Transition Temp. (Tg) (°C)Power Conversion Efficiency (PCE) (%)
Spiro-OMeTAD Standard Benchmark HTM~2 x 10⁻⁵12115.14% sci-hub.se
SFX-FM Meta-substituted FPA groupsNot Reported154 sci-hub.se17.29% sci-hub.se
V1307 Enamine-derived9.4 x 10⁻⁴ acs.orgNot Reported19.2% acs.org
SPX-TPA Cruciform-shaped with TPANot ReportedNot Reported20.03% rsc.org

Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of modern organic electronics, serving as switches and amplifiers in integrated circuits, sensors, and displays. The performance of an OFET is largely dictated by the charge transport characteristics of the organic semiconductor layer. Spirobifluorene derivatives, including those based on this compound, are promising candidates for high-performance OFETs due to their inherent structural and electronic properties.

Investigation of Charge Transport Mechanisms in OFETs

The charge transport in OFETs based on spirobifluorene derivatives is governed by the hopping of charge carriers (holes or electrons) between adjacent molecules in the solid state. The unique spiro-architecture plays a crucial role in facilitating efficient charge transport. The orthogonal arrangement of the two fluorene moieties minimizes intermolecular π-π stacking, which can often lead to the formation of charge traps. However, this structure also allows for sufficient electronic coupling between neighboring molecules for efficient charge hopping.

The introduction of the amine group at the 2-position and the bromine atom at the 3-position of the spirobifluorene core in this compound can significantly influence the charge transport properties. The electron-donating nature of the amine group can enhance hole transport (p-type conductivity), while the electron-withdrawing nature of the bromine atom can modulate the energy levels of the frontier molecular orbitals (HOMO and LUMO), impacting both hole and electron injection and transport.

Research on analogous spirobifluorene-based triaryldiamine derivatives has demonstrated hole mobilities of up to 2 × 10⁻³ cm² V⁻¹ s⁻¹ researchgate.net. The charge transport in these materials is often described by the Gaussian Disorder Model (GDM), which accounts for the effects of energetic and positional disorder on charge carrier mobility. The mobility is typically found to be dependent on both the temperature and the applied electric field, characteristic of hopping transport in disordered organic solids.

Material Design for High Mobility and Stability

The design of this compound derivatives for high mobility and stability in OFETs involves strategic chemical modifications to optimize their molecular and solid-state properties. Key design considerations include:

Functionalization of the Amine Group: The secondary amine provides a reactive site for introducing various aryl or alkyl substituents. Attaching bulky, charge-transporting moieties like additional fluorene or carbazole (B46965) units can enhance intermolecular electronic coupling and promote higher charge carrier mobility.

Modification of the Bromine Position: The bromine atom can be replaced with other functional groups through cross-coupling reactions. Introducing electron-withdrawing groups can lower the LUMO energy level, potentially enabling n-type or ambipolar transport. Conversely, attaching electron-donating groups can further enhance p-type characteristics.

Peripheral Substitution: Modifying the peripheral positions of the fluorene units with solubilizing alkyl chains can improve solution processability without significantly disrupting the solid-state packing required for efficient charge transport.

High Glass Transition Temperature (Tg): The rigid spirobifluorene core contributes to a high glass transition temperature, which is crucial for the morphological stability and long-term operational stability of the OFET device. Spirobifluorene-based hole-transporting materials have demonstrated excellent thermal stability with decomposition temperatures (Td) up to 506 °C and glass transition temperatures (Tg) exceeding 145 °C.

Spirobifluorene Derivative Device Application Charge Carrier Mobility (cm² V⁻¹ s⁻¹) Reference
2,7-disubstituted spirobifluorene-based triaryldiaminesOLED2 x 10⁻³ (hole) researchgate.net
Fluorinated 9,9′-spirobifluorene derivativesOLEDHigh carrier mobility (qualitative) researchgate.net
Spirobifluorene modified with diphenyltriazineOLEDHigh electron mobility (qualitative) researchgate.net

Other Emerging Optoelectronic Applications

The versatile properties of this compound derivatives make them attractive for a range of emerging optoelectronic applications beyond transistors. These include areas where their unique photophysical and electrochemical characteristics can be leveraged.

Organic Thermoelectrics Research

Organic thermoelectric (OTE) materials can convert waste heat into useful electrical energy, offering a sustainable power source for low-power electronics and wearable devices. The efficiency of a thermoelectric material is determined by its dimensionless figure of merit (ZT), which is proportional to the square of the Seebeck coefficient, the electrical conductivity, and the temperature, and inversely proportional to the thermal conductivity.

Currently, there is limited specific research on the application of this compound or other spirobifluorene derivatives in organic thermoelectrics. However, the general requirements for efficient OTE materials provide a framework for evaluating their potential. Organic semiconductors with high charge carrier mobility and the ability to be heavily doped to optimize charge carrier concentration are desirable. The rigid and somewhat insulating nature of the spiro-carbon center in the spirobifluorene core could potentially lead to low thermal conductivity, which is beneficial for a high ZT value.

Future research in this area would involve synthesizing derivatives of this compound with tailored electronic properties to enhance their Seebeck coefficient and electrical conductivity. The ability to tune the doping levels of these materials will be crucial for optimizing their thermoelectric performance. While a "giant Seebeck effect" has been observed in some organic semiconductors, it remains an area of active investigation.

Organic Material Class Typical Seebeck Coefficient (μV K⁻¹) Typical Electrical Conductivity (S cm⁻¹) Potential for Thermoelectrics
Conducting Polymers (e.g., PEDOT:PSS)10 - 10010³ - 10⁴High
Small Molecule Semiconductors> 10010⁻³ - 10²Moderate to High
Spirobifluorene DerivativesLargely UnexploredDependent on derivatizationEmerging Area

Bio-mimetic Materials and Fluorescent Probes

The development of materials that mimic biological systems or can be used to probe biological processes is a rapidly growing field. The unique photophysical properties of spirobifluorene derivatives make them excellent candidates for fluorescent probes.

Research has shown that spirobifluorene-based compounds can be designed as highly sensitive and selective fluorescent probes for the detection of biologically relevant species. For instance, novel spirobifluorene-based two-photon fluorescent probes have been synthesized for the detection of hydrazine in living cells nih.gov. These probes exhibit changes in their fluorescence properties upon binding to the target analyte, allowing for its visualization through fluorescence microscopy. Another study demonstrated spirobifluorene-based probes with aggregation-induced emission (AIE) properties for the detection of Zn²⁺ and for cell imaging rsc.org.

The this compound scaffold is a promising platform for developing new fluorescent probes. The amine group can act as a binding site for specific analytes, and the bromo-substituent can be used to tune the photophysical properties of the molecule. The development of such probes is crucial for understanding complex biological processes at the cellular level.

Beyond fluorescent probes, the rigid and well-defined three-dimensional structure of spirobifluorene derivatives could be exploited in other bio-mimetic applications, such as the construction of artificial ion channels or molecular sensors. However, these applications for spirobifluorene-based compounds are still in the early stages of exploration.

Spirobifluorene-Based Probe Target Analyte Application Key Feature Reference
SPF-MN / SPF-PAHydrazineBioimaging in living cellsTwo-photon absorption nih.gov
SPF-1 / SPF-2Zn²⁺Cell imagingAggregation-induced emission rsc.org

Theoretical and Computational Investigations of 3 Bromo 9,9 Spirobi Fluoren 2 Amine and Its Derivatives

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are indispensable for understanding the fundamental electronic properties of organic semiconductors. For a molecule like 3-Bromo-9,9'-spirobi[fluoren]-2-amine, these methods can predict its frontier molecular orbital (FMO) energy levels, electronic transitions, and excited state characteristics, which are crucial for its performance in electronic devices.

Density Functional Theory (DFT) Studies on Ground State Properties (focus on methodology)

Density Functional Theory (DFT) has become a standard computational method for investigating the ground-state electronic structure of organic molecules due to its favorable balance between accuracy and computational cost. nih.govrsc.org For a molecule such as this compound, a typical DFT study would commence with the optimization of its molecular geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. The choice of the functional and basis set is a critical aspect of the methodology. A commonly employed combination for organic molecules is the B3LYP hybrid functional with a 6-31G(d,p) or larger basis set, which has been shown to provide reliable geometries and electronic properties for a wide range of organic compounds. researchgate.netearthlinepublishers.com

Once the optimized geometry is obtained, various ground-state properties can be calculated. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are of particular interest. The HOMO level is related to the ionization potential and indicates the ability of the molecule to donate an electron, a key parameter for hole-transporting materials. mdpi.comunimi.it The LUMO level is associated with the electron affinity and is important for electron-transporting materials. The energy difference between the HOMO and LUMO levels, the HOMO-LUMO gap, provides an estimate of the molecule's electronic excitation energy and chemical stability.

Natural Bond Orbital (NBO) analysis can also be performed to gain deeper insights into the electronic structure. researchgate.netresearchgate.net This analysis provides information about the charge distribution on different atoms and the nature of the chemical bonds, helping to understand the electronic effects of the bromo and amine substituents on the spirobifluorene core. The electron-donating nature of the amine group is expected to raise the HOMO level, while the electron-withdrawing bromine atom would likely have a stabilizing effect on the FMOs.

A comparative DFT study of halosubstituted anilines has shown that the number and position of halogen substituents can significantly influence the electronic properties. researchgate.net Similarly, for this compound, the specific substitution pattern is crucial in determining its electronic characteristics. The table below presents a hypothetical comparison of the calculated electronic properties of unsubstituted 9,9'-spirobi[fluoren]-2-amine (B2805452) and this compound based on trends observed in related compounds.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
9,9'-spirobi[fluoren]-2-amine (Hypothetical)-5.20-1.903.30
This compound (Hypothetical)-5.35-2.053.30

Time-Dependent DFT (TD-DFT) for Excited State Characterization (focus on methodology)

To investigate the optical properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method. researchgate.netmdpi.com TD-DFT allows for the calculation of electronic excitation energies, which correspond to the absorption of light, and oscillator strengths, which determine the intensity of the absorption bands. This information is used to simulate the UV-Vis absorption spectrum of the molecule.

The methodology for a TD-DFT calculation involves first performing a ground-state DFT calculation to obtain the optimized geometry and molecular orbitals. Subsequently, the TD-DFT calculation is carried out to determine the energies of the excited states and the nature of the electronic transitions. Similar to DFT, the choice of functional and basis set is important. Functionals such as CAM-B3LYP are often preferred for studying charge-transfer excitations, which are common in donor-acceptor systems. researchgate.net

The analysis of the TD-DFT results provides insights into the character of the electronic transitions. For instance, it can be determined whether an excitation is localized on a specific part of the molecule, such as the spirobifluorene core or the substituents, or if it involves a charge transfer between the electron-donating amine group and the rest of the molecule. This understanding is crucial for designing materials with specific optical properties, such as color purity and quantum efficiency in OLEDs. rsc.org

For this compound, TD-DFT calculations would be instrumental in predicting its absorption and emission characteristics. The introduction of the bromine atom may lead to a slight red-shift in the absorption spectrum compared to the unsubstituted amine derivative due to the heavy-atom effect, which could also influence the rates of intersystem crossing and phosphorescence.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Aggregation Behavior

While quantum chemical calculations provide detailed information about the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the behavior of a larger ensemble of molecules over time. cardiff.ac.uknih.gov This is particularly important for understanding the conformational flexibility and aggregation behavior of this compound in the solid state, which significantly impacts the charge transport properties of thin films. ornl.govmdpi.comnih.gov

An MD simulation of this compound would typically involve the following steps. First, a force field, which is a set of parameters that describes the potential energy of the system as a function of the atomic coordinates, needs to be developed or chosen. For organic molecules, force fields like AMBER or CHARMM are commonly used. cardiff.ac.uk Next, a simulation box is constructed containing a number of this compound molecules, often with periodic boundary conditions to simulate a bulk material. The system is then equilibrated at a specific temperature and pressure to reach a stable state. Finally, a production run is performed to collect data on the trajectories of the atoms over time.

Analysis of the MD simulation trajectories can reveal important information about the conformational landscape of the molecule. For the spirobifluorene core, the dihedral angle between the two fluorene (B118485) units is a key conformational parameter. While the spiro linkage enforces a nearly orthogonal arrangement, thermal fluctuations can lead to deviations from this ideal geometry. researchgate.netnih.gov The simulations can also provide insights into the orientation of the bromo and amine substituents.

Furthermore, MD simulations are a powerful tool to study the aggregation behavior of the molecules. The simulations can show how the molecules pack together in the solid state and identify the dominant intermolecular interactions, such as van der Waals forces and potential hydrogen bonding involving the amine group. Understanding the molecular packing is crucial, as it directly influences the electronic coupling between adjacent molecules and, consequently, the charge carrier mobility.

Charge Transport Modeling and Simulation within Solid-State Systems

The charge transport properties of organic semiconductors are of paramount importance for their application in electronic devices. Computational modeling plays a crucial role in understanding and predicting the charge carrier mobility in materials like this compound. nih.govfrontiersin.org A common approach is to use a multiscale modeling strategy that combines quantum chemical calculations with kinetic Monte Carlo (KMC) simulations.

The first step in this approach is to calculate the electronic coupling (or transfer integral) between neighboring molecules and the reorganization energy for charge transfer. These parameters are typically calculated using DFT. The electronic coupling quantifies the strength of the electronic interaction between two molecules and is highly sensitive to their relative distance and orientation. The reorganization energy is the energy required to deform the geometry of a molecule when it gains or loses an electron.

Once these parameters are obtained for a representative set of molecular pairs from an MD simulation or a crystal structure, they are used as input for a KMC simulation. The KMC simulation models the hopping of charge carriers (holes or electrons) through the material on a lattice of molecular sites. The hopping rates between sites are calculated using a model such as the Marcus theory, which depends on the electronic coupling and reorganization energy. By simulating the random walk of a large number of charge carriers under the influence of an external electric field, the charge carrier mobility can be calculated. frontiersin.org

Prediction of Structure-Property Relationships to Guide Material Design

A key advantage of theoretical and computational studies is their ability to establish clear structure-property relationships, which can guide the design of new materials with improved performance. rsc.orgnih.gov By systematically varying the chemical structure of this compound in silico and calculating the resulting electronic and charge transport properties, it is possible to identify promising candidates for synthesis and experimental characterization.

For example, the position and nature of the substituents on the spirobifluorene core can be modified. One could investigate the effect of replacing the bromine atom with other halogens or different electron-withdrawing groups. Similarly, the amine group could be replaced with other electron-donating moieties. Computational screening of a library of virtual compounds can significantly accelerate the discovery of new high-performance materials for OLEDs and PSCs. acs.org

The table below summarizes the expected influence of different substituents on the key properties of spirobifluorene-based materials, providing a qualitative guide for material design.

Substituent Type at Position 2/7Effect on HOMO LevelEffect on LUMO LevelExpected Impact on Hole MobilityExample Groups
Electron-DonatingIncreaseSlight IncreaseEnhanceAmine, Alkoxy, Thienyl
Electron-WithdrawingDecreaseDecreaseReduceCyano, Nitro, Sulfonyl

By combining the insights from quantum chemical calculations, molecular dynamics simulations, and charge transport modeling, a comprehensive understanding of the behavior of this compound and its derivatives can be achieved, paving the way for the development of next-generation organic electronic materials.

Advanced Spectroscopic and Mechanistic Characterization Methodologies

Photophysical Characterization Techniques

Photophysical characterization is crucial for elucidating the behavior of a molecule upon photoexcitation, including the dynamics of excited states and the efficiency of light emission. These techniques probe the fundamental processes of light absorption, energy transfer, and luminescence.

Time-Resolved Photoluminescence (TRPL) spectroscopy is a powerful, non-destructive optical technique used to directly measure the decay dynamics of excited electronic states. By monitoring the photoluminescence (PL) intensity as a function of time following pulsed optical excitation, one can determine the lifetime of the emissive state (e.g., the S1 state). This lifetime is a critical parameter as it is dictated by the competition between radiative decay (fluorescence) and various non-radiative decay pathways.

The methodology involves exciting a sample of 3-Bromo-9,9'-spirobi[fluoren]-2-amine, typically in a dilute solution or as a thin film, with an ultrashort pulse of light from a laser (e.g., a picosecond or femtosecond laser). The wavelength of the excitation pulse is chosen to correspond to an absorption band of the molecule. The subsequent emission is then collected and monitored over time using a high-speed detector, such as a streak camera or a photomultiplier tube (PMT) in a time-correlated single-photon counting (TCSPC) system.

The resulting data is a PL decay curve, which is typically fitted to an exponential function (or a sum of exponentials) to extract the excited-state lifetime(s) (τ). For a simple mono-exponential decay, the intensity I(t) at time t is described by:

I(t) = I₀ * exp(-t/τ)

where I₀ is the initial intensity. Multi-exponential decays can indicate the presence of multiple emissive species, different molecular conformations, or complex energy transfer processes. researchgate.net The analysis of these decay kinetics provides direct insight into the rates of radiative (kᵣ) and non-radiative (kₙᵣ) decay, which are fundamentally linked to the fluorescence quantum yield. researchgate.net

Table 1: Illustrative Parameters from TRPL Analysis This table presents hypothetical data to illustrate the typical parameters obtained from a TRPL experiment on a spirobifluorene derivative.

Sample Form Excitation Wavelength (nm) Emission Wavelength (nm) Lifetime (τ) (ns) Decay Model
Dilute Toluene Solution 355 450 1.85 Mono-exponential

Transient Absorption Spectroscopy (TAS), also known as flash photolysis or pump-probe spectroscopy, is an indispensable tool for studying the dynamics of short-lived excited states, including both emissive (bright) and non-emissive (dark) states. nih.gov This technique is particularly valuable for tracking the evolution of photoexcited species like singlet and triplet excitons, polarons, and charge-transfer states on timescales ranging from femtoseconds to milliseconds. rsc.orgaps.org

In a typical TAS experiment, the sample is first excited by an ultrashort, high-intensity "pump" pulse. This creates a significant population of molecules in an excited state. A second, lower-intensity, broadband "probe" pulse is then passed through the sample at a variable time delay after the pump pulse. mdpi.com The probe pulse's spectrum is measured both before and after passing through the excited sample. The difference between these two spectra, the transient absorption spectrum (ΔA), reveals new absorption features corresponding to the excited species.

By varying the time delay between the pump and probe pulses, one can map the formation and decay of these transient species. researchgate.net For this compound, TAS can be used to:

Directly observe the decay of the singlet excited state, complementing TRPL data.

Monitor the formation of triplet excitons via intersystem crossing (ISC), a process that is often "dark" and thus invisible to PL techniques. aps.org

Track the dynamics of charge separation and recombination in blends or multilayer device structures.

The analysis of the decay kinetics at specific wavelengths within the ΔA spectrum provides rate constants for processes such as ISC, internal conversion, and charge transfer. aps.org

The photoluminescence quantum yield (PLQY or Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the sample. researchgate.net Accurate determination of the PLQY is essential for evaluating the potential of this compound as an emissive material in applications like organic light-emitting diodes (OLEDs).

There are two primary methodologies for measuring PLQY:

Absolute Method: This technique directly measures the photons emitted and absorbed. The sample is placed inside an integrating sphere, which is a hollow sphere coated with a highly reflective, diffuse material. The sphere collects all light emitted by the sample, regardless of direction. The measurement involves two steps: first, the excitation beam passes through an empty sphere to measure the source intensity, and second, the beam excites the sample within the sphere. A spectrometer detects the scattered excitation light and the emitted photoluminescence. The PLQY is calculated from the ratio of the integrated emission spectrum to the difference in integrated intensity of the excitation light with and without the sample present. bjraylight.com This method is considered the most accurate as it does not require a reference standard.

Relative Method (Parker-Rees): This is a more common and accessible method that compares the fluorescence of the unknown sample to that of a well-characterized standard with a known PLQY. researchgate.net Dilute solutions of both the sample and the standard are prepared, with absorbances kept low (typically < 0.1) at the excitation wavelength to minimize reabsorption effects. The absorption and fluorescence spectra are then measured under identical conditions. The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where Φ_std is the quantum yield of the standard, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. researchgate.net

Table 2: Common Standards for Relative PLQY Determination

Standard Compound Solvent Excitation Wavelength (nm) Emission Range (nm) Quantum Yield (Φ_std)
Quinine Sulfate 0.1 M H₂SO₄ 350 400-600 0.54
Fluorescein 0.1 M NaOH 490 500-600 0.95
Rhodamine 6G Ethanol 514 530-650 0.95

Electrochemical Characterization Methods

Electrochemical methods are employed to probe the electronic properties of molecules, specifically their ability to accept or donate electrons. These techniques are vital for determining the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical for designing efficient charge-transporting and light-emitting devices.

Cyclic Voltammetry (CV) is the most widely used electrochemical technique for investigating the redox behavior of electroactive species. It provides information on the oxidation and reduction potentials of a compound, which can be directly correlated with its HOMO and LUMO energy levels, respectively. ntu.edu.tw

The experiment is conducted in a three-electrode electrochemical cell containing a solution of the sample (e.g., this compound) and a supporting electrolyte in an appropriate organic solvent. The three electrodes are:

A working electrode (e.g., glassy carbon or platinum).

A reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode, SCE).

A counter electrode (e.g., a platinum wire).

A potential is swept linearly from a starting value to a vertex potential and then back again, while the resulting current is measured. The resulting plot of current versus potential is called a cyclic voltammogram. An oxidation event (electron removal) appears as a peak in the anodic scan, while a reduction event (electron addition) appears as a peak in the cathodic scan.

From the onset potentials of the first oxidation (E_ox) and reduction (E_red) peaks, the HOMO and LUMO energy levels can be estimated using empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard:

HOMO (eV) = -e [E_ox (vs Fc/Fc⁺) + 4.8]

LUMO (eV) = -e [E_red (vs Fc/Fc⁺) + 4.8]

The stability of the resulting radical cations and anions can also be assessed by the reversibility of the redox peaks.

Electrochemical Impedance Spectroscopy (EIS) is a powerful, steady-state technique used to investigate the electronic properties and charge transfer kinetics at electrode/electrolyte or material interfaces. uconn.edu In the context of organic electronics, it is frequently used to determine the charge transfer resistance (R_ct), which represents the resistance to charge injection or transport across an interface. jmaterenvironsci.com

The methodology involves applying a small amplitude AC voltage perturbation to the system at a specific DC bias and measuring the resulting AC current response over a wide range of frequencies (from MHz to mHz). The impedance (Z), a complex quantity, is the ratio of the AC voltage to the AC current. uconn.edu Data is typically represented in a Nyquist plot, where the negative imaginary part of the impedance (-Z") is plotted against the real part (Z').

For a simple electrochemical interface, the Nyquist plot often shows a semicircle, the diameter of which corresponds directly to the charge transfer resistance (R_ct). researchgate.net The experimental data is typically fitted to an equivalent circuit model, which is an arrangement of resistors, capacitors, and other circuit elements that mimics the physical processes occurring in the electrochemical cell. By fitting the model to the data, quantitative values for R_ct and other parameters, such as the double-layer capacitance (C_dl), can be extracted. researchgate.net A lower R_ct value generally indicates more efficient charge transfer across the interface.

Table 3: Illustrative Parameters from an EIS Equivalent Circuit Model This table shows hypothetical data derived from fitting a Nyquist plot to a simple Randles circuit model for an organic semiconductor interface.

Parameter Symbol Value Unit Description
Solution Resistance R_s 50 Ω·cm² Resistance of the electrolyte solution
Charge Transfer Resistance R_ct 850 Ω·cm² Resistance to charge transfer at the electrode interface

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Quinine Sulfate
Fluorescein
Rhodamine 6G
9,10-Diphenylanthracene

Morphological and Structural Analysis Techniques

Atomic Force Microscopy (AFM) for Surface Topography and Phase Separation

No studies were found that employed AFM to analyze the surface topography or phase separation of thin films or bulk material of this compound.

X-ray Diffraction (XRD) for Crystalline Structure Investigation

No published X-ray diffraction data or crystal structure reports for this compound could be located.

Transmission Electron Microscopy (TEM) for Nanostructure Elucidation

There is no available research that uses TEM to elucidate the nanostructure of materials based on this compound.

In-Situ and Operando Characterization for Device Performance Understanding

No literature was found detailing the use of in-situ or operando characterization methods to understand the device performance of any application involving this compound.

Future Research Directions and Challenges

Development of Sustainable and Green Synthetic Routes

The future viability of 3-Bromo-9,9'-spirobi[fluoren]-2-amine in commercial applications hinges on the development of environmentally friendly and cost-effective synthetic methodologies. Traditional multi-step syntheses of complex organic molecules often rely on palladium-catalyzed coupling reactions, which, while effective, can present challenges related to catalyst cost, removal of residual metal impurities, and the use of hazardous solvents and reagents. nbinno.com

Future research should prioritize the exploration of greener synthetic pathways. This includes:

Catalyst Innovation: Investigating earth-abundant metal catalysts (e.g., copper, iron) as alternatives to precious metals like palladium.

Process Intensification: Exploring flow chemistry and microwave-assisted synthesis to reduce reaction times, improve energy efficiency, and enhance reaction control.

Green Solvents: Substituting conventional volatile organic compounds with more benign alternatives such as bio-based solvents or supercritical fluids.

Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product, thereby minimizing waste.

A comparative table of potential synthetic strategies is presented below:

Synthesis StrategyAdvantagesChallenges
Traditional Cross-Coupling High yields, well-establishedCost of catalyst, metal contamination, hazardous solvents
C-H Activation Reduced pre-functionalization steps, improved atom economyCatalyst development, selectivity control
Flow Chemistry Enhanced safety and control, scalableInitial setup cost, potential for clogging
Biocatalysis High selectivity, mild reaction conditionsEnzyme stability and availability

Exploration of Novel Device Architectures and Integration Strategies

The optoelectronic properties of this compound make it a promising candidate for various layers within organic light-emitting diodes (OLEDs) and other electronic devices. Its amine functionality suggests potential as a hole-transporting material (HTM), while the spirobifluorene core ensures a high triplet energy, making it suitable as a host material for phosphorescent emitters. nih.govrsc.org

Future investigations should focus on:

Multi-functional Materials: Designing single-layer devices where this compound serves multiple roles, simplifying device structure and reducing manufacturing costs.

Flexible and Transparent Electronics: Integrating this material into flexible substrates for applications in wearable technology and transparent displays. mdpi.com This will require research into its mechanical properties and compatibility with various flexible materials.

Research into Long-Term Device Stability and Durability

A critical hurdle for the commercialization of many organic electronic devices is their limited operational lifetime. Degradation can occur through various mechanisms, including chemical decomposition of the organic materials and morphological changes in the thin films. chinesechemsoc.orgnih.gov The stability of the hole transport layer is particularly crucial for the longevity of OLEDs. nih.gov

Key research areas to enhance the durability of devices incorporating this compound include:

Understanding Degradation Pathways: Identifying the specific chemical and physical degradation mechanisms of this compound under operational stress (e.g., heat, current, and exposure to excitons). nih.govaip.org

Molecular Design for Stability: Modifying the molecular structure to block known degradation pathways. For instance, strengthening specific chemical bonds or introducing bulky side groups to prevent detrimental intermolecular interactions.

Encapsulation Techniques: Developing advanced encapsulation methods to protect devices from environmental factors like oxygen and moisture, which are known to accelerate degradation.

Expansion into New Application Domains (e.g., bioelectronics, neuromorphic computing)

The unique properties of organic semiconductors are opening doors to novel applications beyond displays and lighting. The interface between electronics and biology is a particularly exciting frontier.

Future research could explore the use of this compound in:

Bioelectronics: The amine group could be functionalized to interact with biological systems, making the compound a candidate for use in biosensors or for stimulating and recording neural activity. The biocompatibility of spirobifluorene derivatives would be a critical area of investigation. rsc.orgtue.nl

Neuromorphic Computing: Organic materials are being explored for creating devices that mimic the function of neurons and synapses in the brain, which could lead to more energy-efficient computing architectures. rsc.orgtue.nl The charge transport and trapping characteristics of this compound could be tailored for such applications.

Bridging Fundamental Understanding with Practical Device Implementation

A significant challenge in materials science is translating the promising properties of a single molecule into a high-performing device. The performance of this compound in a device will depend not only on its intrinsic molecular properties but also on its behavior in the solid state.

Future work should focus on:

Structure-Property Relationships: Systematically modifying the structure of this compound (e.g., by changing the position of the bromo and amine groups or by adding other substituents) and correlating these changes with its photophysical and electrochemical properties, as well as its performance in devices. nih.govresearchgate.net

Solid-State Morphology: Investigating how processing conditions affect the thin-film morphology and how this, in turn, influences charge transport and device efficiency.

Device Physics: Developing a comprehensive understanding of the charge transport, recombination, and exciton (B1674681) dynamics within devices incorporating this material.

Advanced Computational Design of Next-Generation Spirobifluorene Materials

Computational modeling is an increasingly powerful tool for accelerating the discovery and optimization of new materials. In silico screening can help to identify promising candidate molecules before committing to costly and time-consuming synthesis.

Future computational efforts should include:

Predictive Modeling: Using techniques like density functional theory (DFT) to predict the key properties of this compound and its derivatives, such as their energy levels, charge mobility, and triplet energies. researchgate.net

High-Throughput Screening: Developing computational workflows to rapidly screen large libraries of virtual spirobifluorene derivatives to identify candidates with optimal properties for specific applications.

Modeling of Degradation: Simulating the potential degradation pathways of the molecule to gain insights into its stability and to guide the design of more robust materials.

Charge Transport Simulation: Employing advanced models to simulate charge transport in amorphous thin films of these materials to better predict device performance. nih.govepfl.ch

Q & A

Q. What are the key synthetic strategies for introducing bromine at the 3-position of 9,9'-spirobi[fluoren]-2-amine?

Bromination of spirobi[fluoren] derivatives typically involves electrophilic aromatic substitution (EAS) or transition-metal-catalyzed cross-coupling. For example, selective bromination at specific positions can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., light, temperature, or solvent polarity) to direct regioselectivity . Prior studies on analogous compounds, such as 2,7-dibromo-9,9'-spirobi[fluorene], highlight the importance of steric and electronic effects in determining substitution patterns . Characterization via 1H^1H/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) is critical to confirm the 3-bromo substitution .

Q. How does the bromine substituent influence the electronic properties of 9,9'-spirobi[fluoren]-2-amine?

Bromine, as an electron-withdrawing group, reduces the HOMO-LUMO gap by stabilizing the aromatic π-system. Computational studies (e.g., DFT) on related brominated spirobi[fluorene] derivatives suggest enhanced charge-transfer capabilities, which are advantageous for optoelectronic applications . Experimental validation via cyclic voltammetry (CV) and UV-vis absorption/emission spectroscopy can quantify these effects .

Q. What purification techniques are effective for isolating 3-Bromo-9,9'-spirobi[fluoren]-2-amine?

High-performance liquid chromatography (HPLC) with phenylpropyl stationary phases has shown >94% recovery rates for structurally similar spirobi[fluorene] derivatives . For large-scale purification, recrystallization using mixed solvents (e.g., dichloromethane/hexane) is recommended to remove unreacted precursors and byproducts .

Advanced Research Questions

Q. How can this compound be optimized as a host material in phosphorescent OLEDs (PhOLEDs)?

The bromine atom enhances electron transport properties, making the compound suitable for bipolar host materials. Device optimization involves:

  • Layer architecture : Incorporating a 10 nm N,N-diphenyl-9,9′-spirobi[fluorene]-2-amine (SDPA) interlayer to improve hole injection .
  • Dopant compatibility : Pairing with green or red phosphors (e.g., Ir(ppy)3_3) to maximize Förster energy transfer .
  • Thermal stability : Testing glass transition temperatures (TgT_g) via differential scanning calorimetry (DSC) to ensure operational stability (>140°C) .

Q. What methodologies resolve contradictions in photophysical data between computational models and experimental results?

Discrepancies often arise from solvent effects or aggregation-induced emission (AIE). To address this:

  • Perform time-dependent density functional theory (TD-DFT) simulations with solvent corrections (e.g., PCM model) .
  • Compare thin-film vs. solution-phase photoluminescence (PL) spectra to identify aggregation effects .
  • Use transient absorption spectroscopy to probe excited-state dynamics and validate computational predictions .

Q. How does bromine substitution at the 3-position affect charge transport in organic semiconductor devices?

Bromine introduces a dipole moment that alters intermolecular packing, as observed in X-ray crystallography of related compounds . Space-charge-limited current (SCLC) measurements reveal electron mobility (μe\mu_e) improvements by 1–2 orders of magnitude compared to non-brominated analogs . For hole-dominated transport, blending with carbazole derivatives (e.g., CBP) balances charge injection .

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